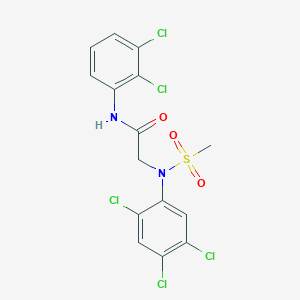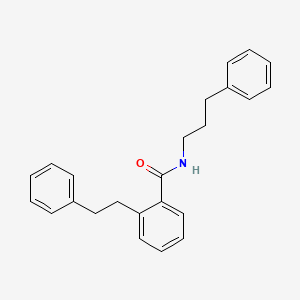![molecular formula C17H18N2O5S2 B5108246 2-(2-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5108246.png)
2-(2-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]-1,3-thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]-1,3-thiazolidine, commonly known as MNTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNTS is a thiazolidine derivative that possesses a sulfonamide group and a nitro group, which makes it a potent inhibitor of various enzymes and proteins.
Mécanisme D'action
MNTS inhibits the activity of enzymes and proteins by binding to their active sites. MNTS forms a covalent bond with the active site residues, which leads to the inhibition of enzyme activity. MNTS also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects:
MNTS has been found to have various biochemical and physiological effects. MNTS has been found to reduce the activity of carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. MNTS has also been found to inhibit the activity of tyrosinase, which leads to a decrease in the production of melanin. MNTS has been found to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the activity of anti-apoptotic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
MNTS has several advantages for lab experiments. MNTS is a potent inhibitor of various enzymes and proteins, which makes it a valuable tool for studying their function and structure. MNTS is also a potent inhibitor of cancer cell growth, which makes it a potential candidate for cancer therapy. However, MNTS has some limitations for lab experiments. MNTS is a toxic compound, which requires proper handling and disposal. MNTS is also a relatively expensive compound, which limits its availability for lab experiments.
Orientations Futures
There are several future directions for the research on MNTS. One potential direction is the development of MNTS-based drugs for cancer therapy. Another potential direction is the development of MNTS-based inhibitors for enzymes and proteins involved in various diseases. The use of MNTS as a tool for protein modification and structure determination is also a potential direction for future research. Overall, the potential applications of MNTS in various fields make it a valuable compound for scientific research.
Méthodes De Synthèse
The synthesis of MNTS involves the reaction of 2-methoxybenzaldehyde and 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of sodium methoxide and acetic acid. The reaction yields MNTS as a yellowish solid with a melting point of 160-162°C. The purity of MNTS can be confirmed by using various analytical techniques such as HPLC, NMR, and mass spectrometry.
Applications De Recherche Scientifique
MNTS has been extensively studied for its potential applications in various fields such as cancer research, enzyme inhibition, and protein modification. MNTS has been found to be a potent inhibitor of various enzymes such as carbonic anhydrase, tyrosinase, and acetylcholinesterase. MNTS has also been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. MNTS has been used as a tool for protein modification by attaching it to proteins and enzymes to study their function and structure.
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c1-12-7-8-13(11-15(12)19(20)21)26(22,23)18-9-10-25-17(18)14-5-3-4-6-16(14)24-2/h3-8,11,17H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKACGWRJTOAVLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=CC=C3OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-chlorophenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5108171.png)
![4-(2,3-dichlorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5108186.png)
![11-(2-hydroxy-3-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5108202.png)
![1-(4-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5108209.png)
![1-(3-chlorophenyl)-4-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5108219.png)

![5-[4-(allyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5108236.png)
![3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5108238.png)
![N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B5108253.png)
![4-(2-methoxyethoxy)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5108260.png)
![2-[{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}(methyl)amino]ethanol](/img/structure/B5108265.png)
![2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline](/img/structure/B5108266.png)

